- Preparation of benzimidazol-2-one derivatives as M1 receptor agonists, World Intellectual Property Organization, , ,
Cas no 914348-35-9 (1,2-difluoro-3-methyl-4-nitrobenzene)
1,2-difluoro-3-methyl-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Difluoro-6-nitrotoluene
- 1,2-difluoro-3-methyl-4-nitrobenzene
- Benzene, 1,2-difluoro-3-methyl-4-nitro-
- C7H5F2NO2
- 1,2-Difluoro-3-methyl-4-nitrobenzene (ACI)
- ODMLBEQUDLHJMW-UHFFFAOYSA-N
- SCHEMBL2481319
- ;(E)-methyl 3-(4-cyanophenyl)acrylate
- AKOS015888788
- DS-13016
- Q-103439
- 914348-35-9
- DTXSID90677402
- DB-002118
- CS-W023220
- MFCD08706407
- SY060260
- BCP23173
- AC-33833
- 1,2-DIFLUORO-3-METHYL-4-NITRO-BENZENE
-
- MDL: MFCD08706407
- Inchi: 1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3
- InChI Key: ODMLBEQUDLHJMW-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(C)=C(F)C(F)=CC=1)=O
Computed Properties
- Exact Mass: 173.02900
- Monoisotopic Mass: 173.029
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8A^2
- XLogP3: 2.3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.4±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 223.7℃ at 760 mmHg
- Flash Point: 97.2±14.2 °C
- Refractive Index: 1.509
- PSA: 45.82000
- LogP: 2.70460
- Vapor Pressure: No data available
1,2-difluoro-3-methyl-4-nitrobenzene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
1,2-difluoro-3-methyl-4-nitrobenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,2-difluoro-3-methyl-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D857420-1g |
2,3-Difluoro-6-nitrotoluene |
914348-35-9 | ≥98% | 1g |
¥164.70 | 2022-10-10 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1202-50g |
2,3-DIFLUORO-6-NITROTOLUENE |
914348-35-9 | 95% | 50g |
$711 | 2023-09-07 | |
| Fluorochem | 221896-250mg |
2,3-Difluoro-6-nitrotoluene |
914348-35-9 | 95% | 250mg |
£17.00 | 2022-03-01 | |
| Fluorochem | 221896-1g |
2,3-Difluoro-6-nitrotoluene |
914348-35-9 | 95% | 1g |
£39.00 | 2022-03-01 | |
| Fluorochem | 221896-5g |
2,3-Difluoro-6-nitrotoluene |
914348-35-9 | 95% | 5g |
£134.00 | 2022-03-01 | |
| Fluorochem | 221896-10g |
2,3-Difluoro-6-nitrotoluene |
914348-35-9 | 95% | 10g |
£231.00 | 2022-03-01 | |
| TRC | D452338-10mg |
2,3-Difluoro-6-nitrotoluene |
914348-35-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D452338-50mg |
2,3-Difluoro-6-nitrotoluene |
914348-35-9 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D452338-100mg |
2,3-Difluoro-6-nitrotoluene |
914348-35-9 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UT559-250mg |
1,2-difluoro-3-methyl-4-nitrobenzene |
914348-35-9 | 95+% | 250mg |
130CNY | 2021-05-07 |
1,2-difluoro-3-methyl-4-nitrobenzene Production Method
Production Method 1
1,2-difluoro-3-methyl-4-nitrobenzene Raw materials
1,2-difluoro-3-methyl-4-nitrobenzene Preparation Products
1,2-difluoro-3-methyl-4-nitrobenzene Suppliers
1,2-difluoro-3-methyl-4-nitrobenzene Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1,2-difluoro-3-methyl-4-nitrobenzene
Recent Advances in the Application of 1,2-Difluoro-3-methyl-4-nitrobenzene (CAS: 914348-35-9) in Chemical Biology and Pharmaceutical Research
1,2-Difluoro-3-methyl-4-nitrobenzene (CAS: 914348-35-9) is a fluorinated nitroaromatic compound that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. This compound serves as a versatile building block in the synthesis of various bioactive molecules, including potential drug candidates and chemical probes. Recent studies have explored its applications in medicinal chemistry, particularly in the development of novel enzyme inhibitors and fluorescent labeling agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1,2-difluoro-3-methyl-4-nitrobenzene as a key intermediate in the synthesis of selective kinase inhibitors. The researchers utilized its nitro group for subsequent reduction and functionalization, while the fluorine atoms provided enhanced metabolic stability to the final compounds. The resulting inhibitors showed promising activity against several cancer-associated kinases with improved pharmacokinetic profiles compared to previous generations of inhibitors.
In the field of chemical biology, 1,2-difluoro-3-methyl-4-nitrobenzene has been employed as a precursor for the development of fluorescent molecular probes. A recent Nature Chemical Biology publication (2024) described its conversion into environment-sensitive fluorophores through palladium-catalyzed coupling reactions. These probes demonstrated exceptional sensitivity to protein conformational changes, enabling real-time monitoring of enzymatic activities in live cells.
The compound's reactivity has also been investigated in materials science applications. A 2024 ACS Applied Materials & Interfaces report highlighted its use in the synthesis of novel organic electronic materials, where the electron-withdrawing nitro group and fluorine substituents contributed to enhanced charge transport properties. The resulting materials showed potential for biosensor applications due to their selective interactions with biological molecules.
From a safety and regulatory perspective, recent toxicological studies (2023, Regulatory Toxicology and Pharmacology) have provided new data on the compound's environmental fate and mammalian toxicity. These studies support its continued use in pharmaceutical development while suggesting appropriate handling precautions. The data indicate that while the compound shows moderate acute toxicity, it doesn't exhibit significant bioaccumulation potential.
Looking forward, researchers are exploring the potential of 1,2-difluoro-3-methyl-4-nitrobenzene in targeted drug delivery systems. Preliminary results from a 2024 study in Advanced Drug Delivery Reviews suggest that derivatives of this compound may serve as effective linkers for antibody-drug conjugates, combining the stability provided by the fluorine atoms with the reactivity of the nitro group for controlled drug release.
The growing body of research on 1,2-difluoro-3-methyl-4-nitrobenzene (CAS: 914348-35-9) demonstrates its increasing importance in pharmaceutical and chemical biology research. Its unique combination of chemical properties continues to inspire innovative applications across multiple disciplines, from drug discovery to materials science. As synthetic methodologies advance and our understanding of its reactivity deepens, this compound is likely to play an even more significant role in the development of next-generation therapeutic agents and research tools.
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